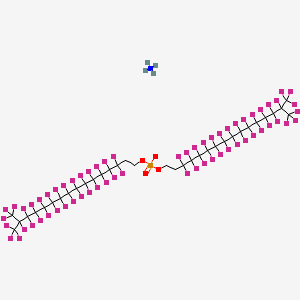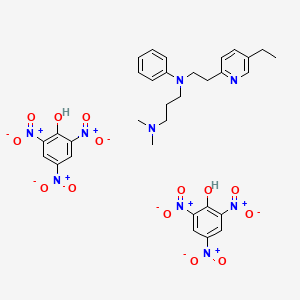
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate is a complex organic compound with a unique structure that combines pyridine and aniline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate typically involves multiple steps. The initial step often includes the preparation of the pyridine derivative, followed by the introduction of the aniline moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.
科学的研究の応用
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including its role as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, proteins, and other biological macromolecules.
Pathways: The compound may act as a catalyst, facilitating specific chemical reactions by lowering the activation energy and stabilizing transition states.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in acylation reactions.
4-(Dimethylamino)pyridine: Employed in various organic transformations like the Baylis-Hillman reaction and Dakin-West reaction.
2-[2-(Dimethylamino)ethoxy]pyridine: Utilized in gas chromatography and other analytical techniques.
Uniqueness
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate stands out due to its complex structure, which combines pyridine and aniline derivatives, making it versatile for various applications in chemistry, biology, and industry.
特性
CAS番号 |
97155-42-5 |
|---|---|
分子式 |
C32H35N9O14 |
分子量 |
769.7 g/mol |
IUPAC名 |
N'-[2-(5-ethylpyridin-2-yl)ethyl]-N,N-dimethyl-N'-phenylpropane-1,3-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H29N3.2C6H3N3O7/c1-4-18-11-12-19(21-17-18)13-16-23(15-8-14-22(2)3)20-9-6-5-7-10-20;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,9-12,17H,4,8,13-16H2,1-3H3;2*1-2,10H |
InChIキー |
QGRQYQLOSWZXBC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C(C=C1)CCN(CCCN(C)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



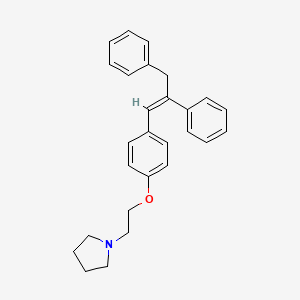

![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)



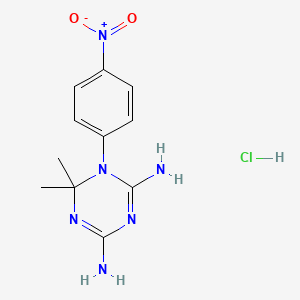
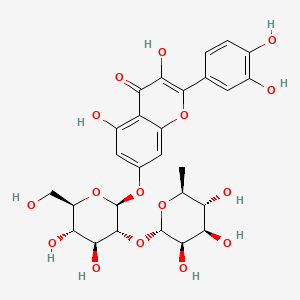
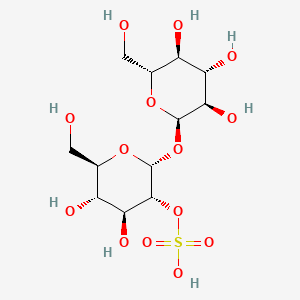
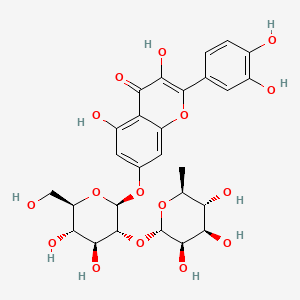
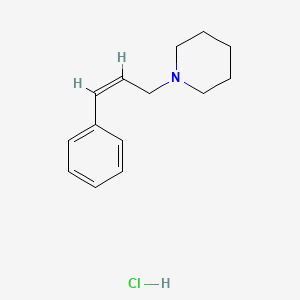
![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
